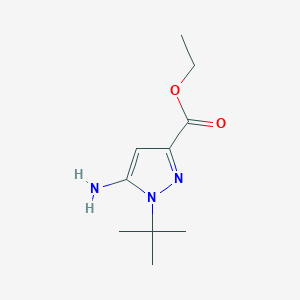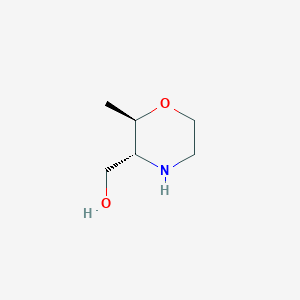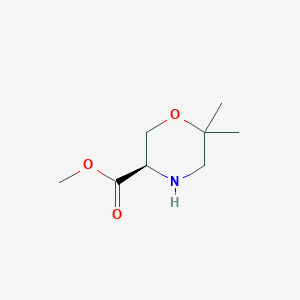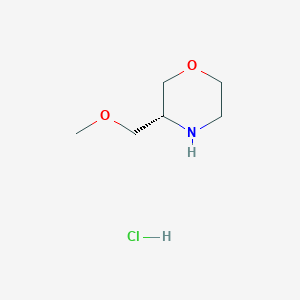
1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-on-Hydrochlorid
Übersicht
Beschreibung
“1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride” is a chemical compound that is part of a series of novel S-substituted derivatives synthesized based on 4,6-dimethylpyrimidine-2-thiol hydrochloride . These compounds have shown pronounced plant growth-stimulating activity .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions. Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives were synthesized . The exact synthesis process for “1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride” is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 118-120°C . The molecular weight is 233.76 g/mol . Other physical and chemical properties are not provided in the available resources.Wirkmechanismus
The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride is not well understood. However, it is believed to act as a nucleophilic reagent that can react with electrophilic compounds to form covalent bonds. This property makes it useful in the synthesis of various bioactive molecules.
Biochemical and Physiological Effects
1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have antiviral activity against herpes simplex virus type 1 and type 2. It has also been shown to have anticancer activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory activity in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive molecules, making it useful in drug discovery research. Additionally, it has been shown to have various biological activities, making it useful in various biochemical and physiological assays.
One of the limitations of using 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are many future directions for research on 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride. One potential direction is to further investigate its mechanism of action. Understanding how this compound reacts with other molecules can provide insights into its potential applications in drug discovery research.
Another direction for future research is to explore its potential applications in other areas of scientific research. For example, it may have applications in materials science or nanotechnology.
Finally, further research is needed to explore the potential toxicity of 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride. Understanding its safety profile is important for its use in lab experiments and potential applications in drug discovery research.
Conclusion
In conclusion, 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride is a versatile compound that has been widely studied for its potential applications in scientific research. Its synthesis method is well-established, and it has shown promising results in various biochemical and physiological assays. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Die Verbindung wurde bei der Synthese neuer 1-(4,6-Dimethylpyrimidin-2-yl)-1’-aryl/heteroaryl-3,3’-dimethyl-(4,5’-bipyrazol)-5-ole verwendet, die als antibakterielle Mittel bewertet wurden. Diese Verbindungen zeigten antibakterielle Aktivität gegen zwei grampositive Bakterien (Staphylococcus aureus und Bacillus subtilis) und zwei gramnegative Bakterien (Escherichia coli und Pseudomonas aeruginosa) sowie antifungale Aktivität gegen zwei Hefen (Candida albicans und Saccharomyces cerevisiae) .
Antifungale Aktivität
Neben ihren antibakteriellen Eigenschaften wurde die Verbindung auch bei der Synthese von Antimykotika eingesetzt. Die synthetisierten Verbindungen zeigten eine signifikante antifungale Aktivität gegen Candida albicans und Saccharomyces cerevisiae .
Entwicklung von Inhibitoren
Die Verbindung wurde bei der Entwicklung von Inhibitoren für Trypanosoma cruzi Sirtuin 2 verwendet, einem relevanten, medikamentösen Ziel .
Synthese von Tetrazolyl-Derivaten
Die Verbindung wurde bei der Synthese neuer Tetrazolyl-Derivate von Pyrimidin verwendet, die verschiedene Linkergruppen enthalten .
Biologische Bewertung
Die Verbindung wurde bei der Synthese von 4,6-Dimethylpyrimidin-2-thiol, 4,6-Dimethylpyrimidin-2-thioalkylamiden, 2-S-substituierten 4,6-Dimethylpyrimidinen und 2-substituierten Azinyl-thiopyrimidinen verwendet, die auf ihre biologischen Aktivitäten untersucht wurden .
Synthese von Pyrazol-Derivaten
Die Verbindung wurde bei der Synthese von 1-(4’,6’-Dimethylpyrimidin-2’-yl)-5-amino-4H-3-arylpyrazolen verwendet. Diese Verbindungen wurden auf ihre in-vitro-antibakterielle Aktivität gegen zwei grampositive und zwei gramnegative pathogene Bakterien wie Bacillus pumilus, Staphylococcus aureus, Pseudomonas aeruginosa und Escherichia coli getestet .
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-6-4-7(2)11-9(10-6)13-5-8(3)12;/h4H,5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONOYDDROAGBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692976 | |
| Record name | 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348138-15-8 | |
| Record name | 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)


![4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxamide](/img/structure/B1503039.png)




![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)




